molecular formula C₁₂H₁₁NO₅ B1141241 D-Benzyloxycarbonylaspartic Anhydride CAS No. 75443-52-8

D-Benzyloxycarbonylaspartic Anhydride

Cat. No. B1141241
CAS RN: 75443-52-8
M. Wt: 249.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of D-Benzyloxycarbonylaspartic Anhydride involves the acylation and sulfonylation of O-benzylbenzohydroxamic acid using a variety of acyl and sulfonyl halides. This process is facilitated by the presence of trimethylamine and pyridine in dioxane and benzene, leading to the formation of mixed anhydrides with a (Z)-configuration. Notably, the palladium-catalyzed carbonylative transformation of organic halides with formic acid has also been utilized to produce carboxylic acids, which are precursors to various anhydrides, including D-Benzyloxycarbonylaspartic Anhydride (Sharma & Misra, 1989); (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of D-Benzyloxycarbonylaspartic Anhydride and its derivatives can be elucidated through chemical and spectroscopic methods, demonstrating the mixed anhydride structure with (Z)-configuration. X-ray crystallography has played a crucial role in characterizing the structure of intermediates and products in related palladium-catalyzed reactions, providing insight into the molecular arrangement and the role of various functional groups (Sharma & Misra, 1989).

Chemical Reactions and Properties

D-Benzyloxycarbonylaspartic Anhydride participates in various chemical reactions, including the synthesis of polypeptides through hydrogenolysis and the formation of N-carboxy α-dehydroamino acid anhydrides. These reactions are critical for the production of polypeptides and dehydrooligopeptide derivatives, highlighting the anhydride's versatility in synthetic organic chemistry (Munegumi et al., 1989); (Shin et al., 1984).

Physical Properties Analysis

The physical properties of D-Benzyloxycarbonylaspartic Anhydride, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for its handling and application in various synthesis protocols. The synthesis and characterization studies provide valuable data for understanding these properties, although specific details on the physical properties are generally derived from experimental observations and are crucial for practical applications.

Chemical Properties Analysis

D-Benzyloxycarbonylaspartic Anhydride's chemical properties, including reactivity with different nucleophiles, stability under various conditions, and its behavior in polymerization reactions, underscore its utility in synthesizing complex organic molecules. The ability to form mixed anhydrides and participate in carbonylation reactions makes it a valuable tool in organic synthesis (Sharma & Misra, 1989); (Wu et al., 2017).

Safety And Hazards

While specific safety data for D-Benzyloxycarbonylaspartic Anhydride is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols.


Future Directions

The future directions of D-Benzyloxycarbonylaspartic Anhydride are not explicitly mentioned in the search results. However, the field of chemical recycling of waste plastics is receiving tremendous interest from academia and industry9.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

CAS RN

75443-52-8

Product Name

D-Benzyloxycarbonylaspartic Anhydride

Molecular Formula

C₁₂H₁₁NO₅

Molecular Weight

249.22

synonyms

(R)-N-(Benzyloxycarbonyl)aspartic Anhydride;  N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Phenylmethyl Ester; _x000B_N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Benzyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.